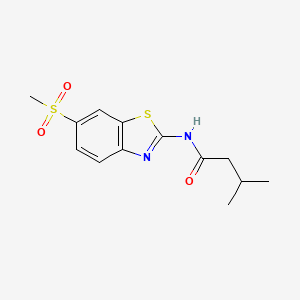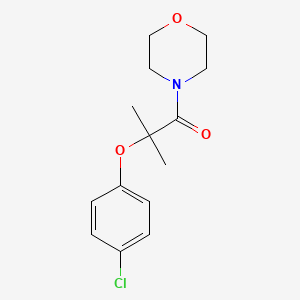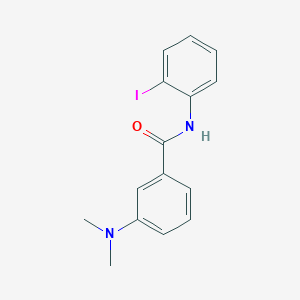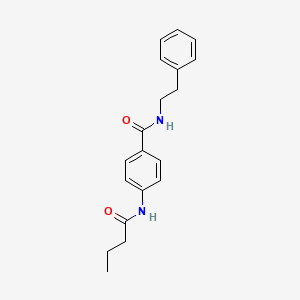![molecular formula C17H17NO3 B11172276 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11172276.png)
4-[(4-Methylbenzyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylbenzyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl acetate group attached to a carbamoyl moiety, which is further substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 4-methylbenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminophenyl acetate and 4-methylbenzyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be added to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl acetate moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
4-[(4-Methylbenzyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylbenzyl)carbamoyl]phenylboronic acid: Similar structure but with a boronic acid group instead of an acetate.
4-[(4-Methylbenzyl)carbamoyl]phenylmethanol: Similar structure but with a hydroxyl group instead of an acetate.
4-[(4-Methylbenzyl)carbamoyl]phenyl chloride: Similar structure but with a chloride group instead of an acetate.
Uniqueness
4-[(4-Methylbenzyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the carbamate and phenyl acetate groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)methylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO3/c1-12-3-5-14(6-4-12)11-18-17(20)15-7-9-16(10-8-15)21-13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
VPUCCLQGHAZBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172195.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B11172210.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172211.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11172213.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)



![3-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172247.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11172253.png)
![1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B11172273.png)


